molecular formula C18H19F3N4O2 B2485726 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1203164-40-2

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2485726
CAS RN: 1203164-40-2
M. Wt: 380.371
InChI Key: LPJLVMOQTMPPED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide involves complex chemical processes. For example, the synthesis of MGCD0103, a compound with a somewhat similar molecular backbone, outlines the complex steps involved in creating such molecules, including selective inhibition mechanisms and structural modifications to enhance biological activity (Zhou et al., 2008). This process often involves multiple steps, including cyclization, annulation, and the introduction of various functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of compounds closely related to our subject compound has been explored through various analytical techniques. The crystal structure and Hirshfeld surface analysis provide deep insights into the molecular geometry, intermolecular interactions, and the orientation of functional groups within the molecule (Artheswari et al., 2019). These studies are crucial for understanding the compound's chemical behavior and potential reactivity.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their unique structural features. For instance, the presence of pyrimidinyl and pyrrolidinyl groups can affect the molecule's behavior in various chemical reactions, including its potential as a kinase inhibitor, which has implications in cancer research and treatment (Amato et al., 2011).

properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-2-1-5-13(14)17(26)22-7-10-27-16-11-15(23-12-24-16)25-8-3-4-9-25/h1-2,5-6,11-12H,3-4,7-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJLVMOQTMPPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

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